molecular formula C10H21NO4 B1459608 tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate CAS No. 1628679-52-6

tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate

Cat. No. B1459608
CAS RN: 1628679-52-6
M. Wt: 219.28 g/mol
InChI Key: CZEZSIHDVIWHNE-UHFFFAOYSA-N
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Description

“tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate” is a chemical compound . It is also known as "tert-butyl 2-hydroxyethylmethylcarbamate" .

Scientific Research Applications

Synthesis and Chemical Intermediates

The chemical serves as an intermediate in the synthesis of various compounds. For example, it has been used in the preparation of aminoethoxy ethanol derivatives, where its amino group is protected during the synthesis process, highlighting its utility in multi-step chemical syntheses (Wu, 2011). Additionally, its use in the synthesis of enantiopure N-protected β-hydroxy­valine showcases its role in producing compounds with specific chiral configurations, essential for the development of pharmaceuticals and fine chemicals (Oku et al., 2004).

Medicinal Chemistry and Drug Development

This compound is also pivotal in medicinal chemistry, serving as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), a drug used in cancer treatment. This application underlines its importance in the drug development pipeline, from initial research to final product synthesis (Zhao et al., 2017).

Polymer and Material Science

In polymer and material science, tert-butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate derivatives play a crucial role. For instance, its derivatives are investigated for their thermal decomposition properties, relevant for understanding and improving the stability of polymer materials under various conditions. Such studies are crucial for the development of new materials with specific characteristics and applications (Jing et al., 2019).

Environmental Science

In environmental science, research focuses on the degradation and fate of similar compounds, such as methyl tert-butyl ether (MTBE) and its analogs, in soil and groundwater. Understanding the biodegradation pathways of these compounds is vital for assessing and mitigating their environmental impact. This research is directly relevant to environmental pollution control and remediation strategies (Fayolle et al., 2001).

Safety and Hazards

The safety information for “tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate” indicates that it has a GHS07 pictogram, with a signal word of “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethoxy)ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)5-7-14-8-6-12/h12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEZSIHDVIWHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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